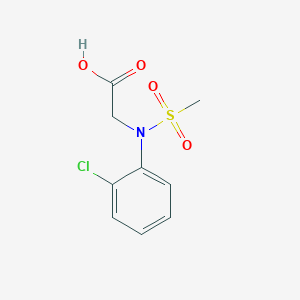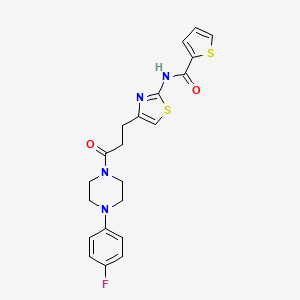![molecular formula C17H13ClN2O2S B2507588 (2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide CAS No. 899762-19-7](/img/structure/B2507588.png)
(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, neutron diffraction, and electron diffraction are commonly used .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include observing changes in physical properties, energy changes, and the formation of new products .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, reactivity, and stability under various conditions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Novel Bis(chromenes) Incorporation
The synthesis of novel bis(2-oxo-2H-chromene) and bis(2-imino-2H-chromene) derivatives incorporating piperazine moiety has been detailed. These compounds, including derivatives similar to the specified chemical, have been synthesized via cyclocondensation reactions, showcasing their potential as key synthons for further chemical transformations. This demonstrates the compound's role in the development of novel chromene derivatives with potential applications in material science and organic chemistry (Mekky & Sanad, 2019).
Structural and DFT Studies
A study involving the interaction of 4-methoxy-1-naphthol with various compounds led to the synthesis of derivatives with structures established through spectral data and density functional theory (DFT) optimizations. These findings underline the structural versatility and electronic properties of chromene derivatives, paving the way for their application in electronic materials and molecular electronics (Al‐Sehemi et al., 2012).
Biological Applications
Anti-Proliferative Activity
Compounds structurally related to "(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide" have been evaluated for their anti-proliferative properties against human cancer cell lines. The results confirmed strong and selective cytotoxic activities, indicating potential therapeutic applications in cancer treatment (Fouda et al., 2021).
Photodegradation of DNA
A series of carbothioamide ruthenium (II) complexes, potentially including compounds with similar structures, have been synthesized and characterized. These complexes have been studied for their ability to bind and degrade calf-thymus DNA via an intercalation mechanism, suggesting applications in the development of novel anticancer agents and DNA-targeting therapeutics (Muthuraj & Umadevi, 2018).
Antimicrobial Evaluation
Compounds including the "this compound" structure have shown significant antimicrobial activity. This points towards their potential use in developing new antimicrobial agents, contributing to the fight against drug-resistant bacterial and fungal infections (Chate et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)iminochromene-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-21-13-5-3-12(4-6-13)20-17-14(16(19)23)9-10-8-11(18)2-7-15(10)22-17/h2-9H,1H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYIWTOZMPKZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[2-(Trifluoromethyl)phenyl]cyclopropanecarbonyl}thiomorpholine-3-carbonitrile](/img/structure/B2507505.png)


![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2507509.png)



![2-Thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B2507517.png)
![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507519.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B2507521.png)
![2,2-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2507522.png)
![N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2507523.png)

